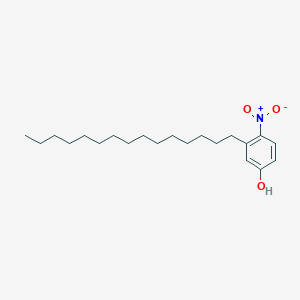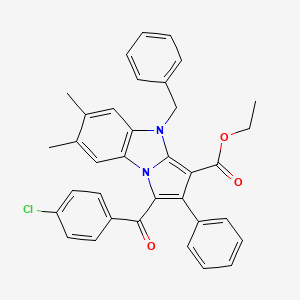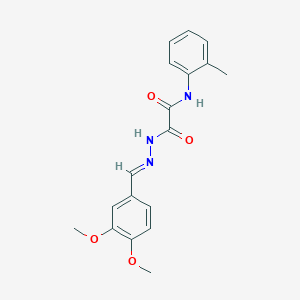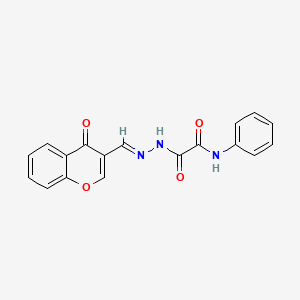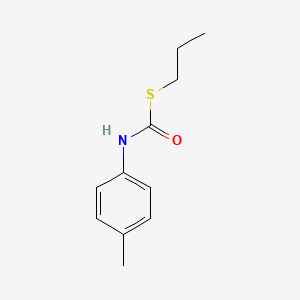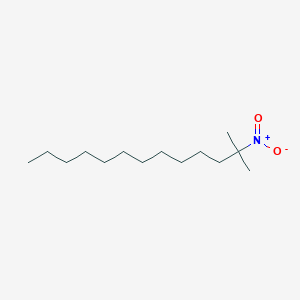![molecular formula C24H17N5O3S2 B11949247 N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE is a complex organic compound with the molecular formula C24H17N5O3S2 and a molecular weight of 487.563 g/mol . This compound is notable for its unique structure, which includes a quinoxaline core, a thiophene ring, and a pyridinium moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the thiophene ring, and the attachment of the pyridinium moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: These are used to form the quinoxaline core by reacting appropriate diamines with dicarbonyl compounds.
Amidation Reactions: The thiophene-2-carboxamido group is introduced through amidation reactions, often using coupling reagents like EDCI or DCC.
Sulfonylation: The phenylsulfonyl group is typically introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Analyse Des Réactions Chimiques
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, especially at the quinoxaline core.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.
Applications De Recherche Scientifique
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. The quinoxaline core and thiophene ring are crucial for its binding affinity and specificity. The sulfonyl and carboxamido groups enhance its solubility and facilitate its interaction with biological targets .
Comparaison Avec Des Composés Similaires
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE can be compared with other similar compounds, such as:
Phenylsulfonylquinoxalines: These compounds share the quinoxaline core and sulfonyl group but lack the thiophene and pyridinium moieties.
Thiophene-carboxamido derivatives: These compounds contain the thiophene-carboxamido group but differ in their core structures.
Pyridinium-quinoxalines: These compounds have the pyridinium and quinoxaline moieties but lack the sulfonyl and thiophene groups.
The uniqueness of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H17N5O3S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O3S2/c30-24(21-11-6-16-33-21)25-17-12-14-29(15-13-17)23-22(26-19-9-4-5-10-20(19)27-23)28-34(31,32)18-7-2-1-3-8-18/h1-16H,(H,26,28) |
Clé InChI |
RNPJNDQMPBHMRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4C=CC(=NC(=O)C5=CC=CS5)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)

